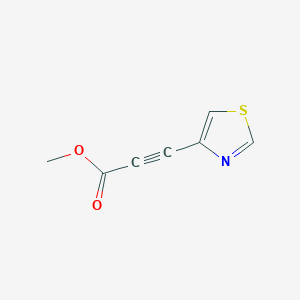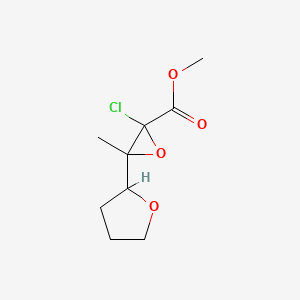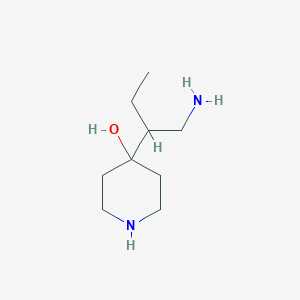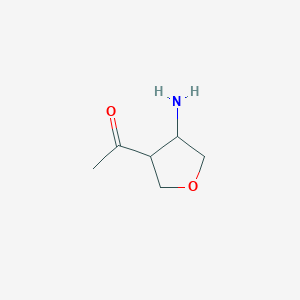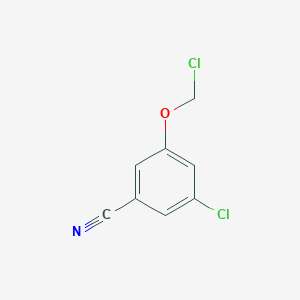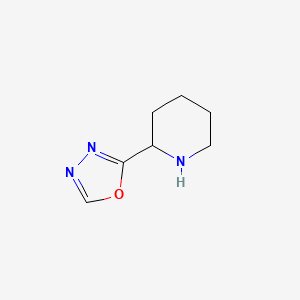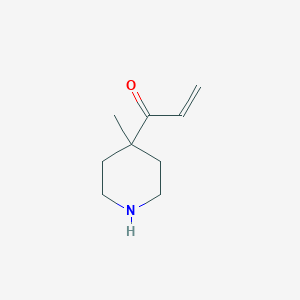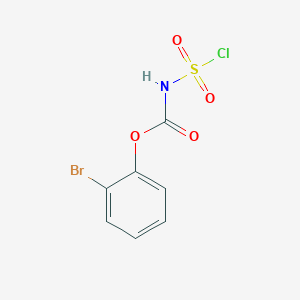
2-bromophenyl N-(chlorosulfonyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromophenyl N-(chlorosulfonyl)carbamate is a chemical compound with the molecular formula C7H5BrClNO4S It is a derivative of carbamate, featuring a bromophenyl group and a chlorosulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
2-Bromophenyl N-(chlorosulfonyl)carbamate can be synthesized through a reaction involving chlorosulfonyl isocyanate and 2-bromophenol. The reaction typically takes place in a solvent such as dichloromethane at low temperatures (0°C) to control the reactivity of the intermediates . The reaction proceeds as follows:
- Chlorosulfonyl isocyanate is added to a solution of 2-bromophenol in dichloromethane.
- The mixture is stirred at 0°C for a specified period, usually around 2 hours.
- The product is then isolated and purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Bromophenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Amidation Reactions: The compound can participate in amidation reactions, particularly photo-induced amidation, where it acts as an amidyl-radical precursor.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Photocatalysts: In photo-induced amidation reactions, photocatalysts such as iridium or ruthenium complexes are often used.
Acids/Bases: Hydrolysis reactions typically require strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted bromophenyl derivatives can be obtained.
Amidation Products: Photo-induced amidation yields amides with high efficiency and selectivity.
Hydrolysis Products: Hydrolysis results in the formation of amines and carbon dioxide.
科学研究应用
2-Bromophenyl N-(chlorosulfonyl)carbamate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of pharmacologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-bromophenyl N-(chlorosulfonyl)carbamate involves its ability to act as an amidyl-radical precursor in photo-induced reactions. The compound undergoes homolytic cleavage under light irradiation, generating reactive intermediates that can participate in various chemical transformations . These intermediates can interact with molecular targets such as nucleophiles, leading to the formation of new chemical bonds and products.
相似化合物的比较
Similar Compounds
2-Bromophenyl N-(chlorosulfonyl)carbamate: A similar compound with a different substituent on the phenyl ring.
Phenyl N-(chlorosulfonyl)carbamate: Lacks the bromine atom, resulting in different reactivity and applications.
2-Chlorophenyl N-(chlorosulfonyl)carbamate: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct reactivity patterns. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the chlorosulfonyl group facilitates amidation and other transformations .
属性
分子式 |
C7H5BrClNO4S |
|---|---|
分子量 |
314.54 g/mol |
IUPAC 名称 |
(2-bromophenyl) N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C7H5BrClNO4S/c8-5-3-1-2-4-6(5)14-7(11)10-15(9,12)13/h1-4H,(H,10,11) |
InChI 键 |
JLDKNXNWYSNTES-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC(=O)NS(=O)(=O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



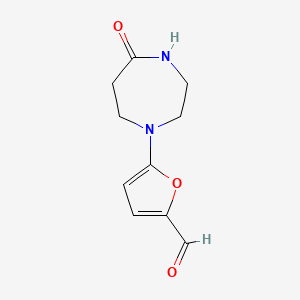
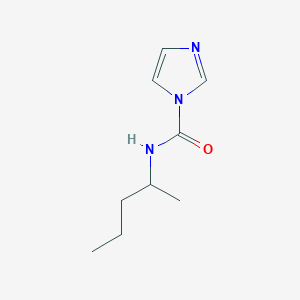


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13173588.png)

